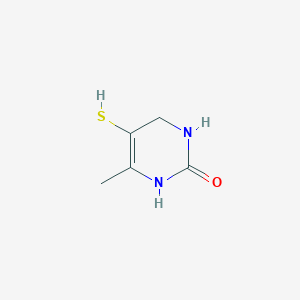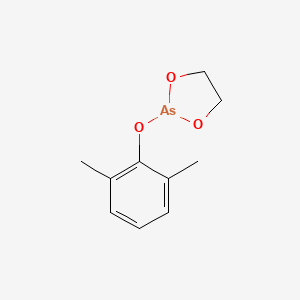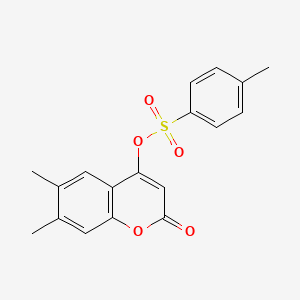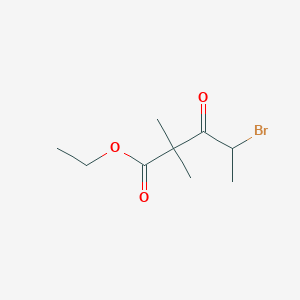![molecular formula C37H31NO2 B15167899 3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid CAS No. 648908-15-0](/img/structure/B15167899.png)
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a bis(9,9-dimethyl-9H-fluoren-2-yl)amino group. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid typically involves the following steps:
Formation of the Fluorene Derivative: The initial step involves the preparation of 9,9-dimethyl-9H-fluorene-2-yl derivatives.
Coupling with Benzoic Acid: Finally, the bis(9,9-dimethyl-9H-fluoren-2-yl)amine is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthesis methods to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- Bis1-(9,9-dimethyl-9H-fluoren-2-yl)-isoquinolineiridium(III)
Uniqueness
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid stands out due to its specific substitution pattern and the presence of both fluorene and benzoic acid moieties. This unique combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring high stability and specific reactivity .
Eigenschaften
CAS-Nummer |
648908-15-0 |
|---|---|
Molekularformel |
C37H31NO2 |
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
3-[bis(9,9-dimethylfluoren-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C37H31NO2/c1-36(2)31-14-7-5-12-27(31)29-18-16-25(21-33(29)36)38(24-11-9-10-23(20-24)35(39)40)26-17-19-30-28-13-6-8-15-32(28)37(3,4)34(30)22-26/h5-22H,1-4H3,(H,39,40) |
InChI-Schlüssel |
REVLWWTYJKMCAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC=CC(=C7)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B15167829.png)
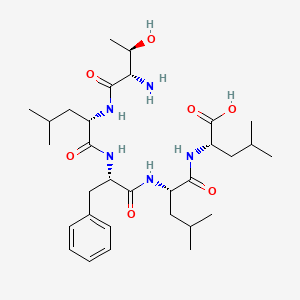
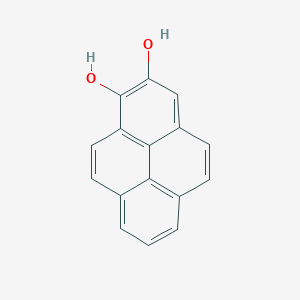
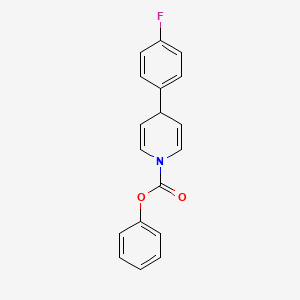

![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)
![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)
![2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine](/img/structure/B15167886.png)
